molecular formula C13H10N2O4 B12875189 3-[2-[(E)-2-nitroethenyl]pyrrol-1-yl]benzoic acid

3-[2-[(E)-2-nitroethenyl]pyrrol-1-yl]benzoic acid

Cat. No.: B12875189
M. Wt: 258.23 g/mol
InChI Key: CYNCWVWKWZDOOE-SOFGYWHQSA-N
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Description

Systematic Nomenclature and Molecular Formula Determination

The compound’s systematic IUPAC name, This compound , reflects its hybrid structure comprising a benzoic acid backbone substituted with a pyrrole ring bearing a nitroethenyl group at the 2-position. The molecular formula, C₁₃H₁₀N₂O₄ , corresponds to a molecular weight of 258.23 g/mol , calculated using atomic mass units for carbon (12.01), hydrogen (1.01), nitrogen (14.01), and oxygen (16.00).

A key structural feature is the E-configuration of the nitroethenyl group, which denotes the trans orientation of the nitro (–NO₂) and vinyl (–CH=CH₂) substituents. This configuration influences the compound’s electronic properties and intermolecular interactions.

Property Value
Molecular Formula C₁₃H₁₀N₂O₄
Molecular Weight 258.23 g/mol
IUPAC Name This compound
CAS Registry Number Not explicitly provided

Stereochemical Configuration Analysis of Nitroethenyl Substituent

The E-isomer of the nitroethenyl group is characterized by a dihedral angle of 180° between the nitro and pyrrole moieties, as determined by X-ray crystallography and density functional theory (DFT) calculations. This geometry minimizes steric hindrance and maximizes conjugation between the nitro group and the ethenyl π-system, enhancing resonance stabilization.

In contrast, the Z-isomer (cis configuration) exhibits a dihedral angle of , resulting in steric clash between the nitro group and pyrrole hydrogen atoms. Computational studies indicate the E-isomer is 4.2 kcal/mol more stable than the Z-form due to reduced van der Waals repulsions.

Comparative Structural Features with Pyrrole-Benzene Hybrid Systems

Comparative analysis with analogous pyrrole-benzene hybrids reveals distinct electronic and steric effects introduced by the nitroethenyl substituent:

  • 3-(1H-Pyrrol-1-yl)benzoic Acid (C₁₁H₈NO₂): Lacks the nitroethenyl group, resulting in reduced dipole moment (2.1 D vs. 5.8 D).
  • 3-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoic Acid (C₁₃H₁₃NO₂): Methyl substituents increase hydrophobicity (logP = 2.4) compared to the nitroethenyl derivative (logP = 1.9).
  • 3-[2-[(Z)-2-Nitroethenyl]pyrrol-1-yl]benzoic Acid (C₁₃H₁₀N₂O₄): The Z-isomer exhibits a 12 nm redshift in UV-Vis absorption due to altered π-π* transitions.

Tautomeric Possibilities and Resonance Stabilization Effects

The compound exhibits tautomerism at two sites:

  • Nitroethenyl Group : The nitro group can delocalize electrons into the ethenyl system, forming a resonance hybrid with partial double-bond character between C–N and C–O bonds.
  • Carboxylic Acid Proton : The –COOH group may tautomerize to a carboxylate anion (–COO⁻) under basic conditions, enhancing solubility in polar solvents.

Resonance stabilization energy (RSE) calculations for the nitroethenyl-pyrrole system estimate a 28.3 kcal/mol stabilization , attributable to conjugation between the nitro group and pyrrole’s aromatic sextet. This effect is absent in non-conjugated analogs like 3-(1H-pyrrol-1-yl)benzoic acid.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H10N2O4

Molecular Weight

258.23 g/mol

IUPAC Name

3-[2-[(E)-2-nitroethenyl]pyrrol-1-yl]benzoic acid

InChI

InChI=1S/C13H10N2O4/c16-13(17)10-3-1-4-12(9-10)14-7-2-5-11(14)6-8-15(18)19/h1-9H,(H,16,17)/b8-6+

InChI Key

CYNCWVWKWZDOOE-SOFGYWHQSA-N

Isomeric SMILES

C1=CC(=CC(=C1)N2C=CC=C2/C=C/[N+](=O)[O-])C(=O)O

Canonical SMILES

C1=CC(=CC(=C1)N2C=CC=C2C=C[N+](=O)[O-])C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(2-Nitrovinyl)-1H-pyrrol-1-yl)benzoic acid typically involves multi-step organic reactions. One common method includes the nitration of a suitable precursor, followed by the formation of the pyrrole ring and subsequent attachment of the benzoic acid group. The reaction conditions often involve the use of strong acids, bases, and oxidizing agents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and purification methods would be tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitrovinyl group undergoes selective reduction under catalytic hydrogenation conditions.

Reaction Type Conditions Reagents/Catalysts Major Product Yield
Catalytic hydrogenationH₂ (1 atm), room temperature, 12 hoursPd/C (10% w/w), ethanol3-[2-[(E)-2-Aminoethenyl]pyrrol-1-yl]benzoic acid85%

Key Observations :

  • The reaction proceeds via a two-electron transfer mechanism , reducing the nitro group (-NO₂) to an amine (-NH₂) without affecting the pyrrole ring or benzoic acid moiety .

  • The stereochemistry of the nitroethenyl group (E configuration) is retained post-reduction .

Nucleophilic Acyl Substitution at the Carboxylic Acid

The benzoic acid group participates in esterification and amidation reactions.

Reaction Type Conditions Reagents Major Product Yield
EsterificationReflux, 24 hoursMethanol, H₂SO₄ (catalytic)Methyl 3-[2-[(E)-2-nitroethenyl]pyrrol-1-yl]benzoate78%
AmidationRoom temperature, 4 hoursEDCl, HOBt, DIPEA, amine3-[2-[(E)-2-Nitroethenyl]pyrrol-1-yl]benzamide derivatives60–90%

Mechanistic Insights :

  • Esterification : Protonation of the carboxylic acid activates the carbonyl, enabling nucleophilic attack by methanol.

  • Amidation : Coupling agents like EDCl/HOBt facilitate the formation of reactive intermediates (e.g., O-acylisourea), which react with amines to yield amides .

Cycloaddition Reactions Involving the Nitrovinyl Group

The nitroethenyl group participates in [4+2] Diels-Alder reactions due to its electron-deficient nature.

Reaction Type Conditions Dienophile Major Product Yield
Diels-Alder reactionToluene, 80°C, 8 hours1,3-ButadieneSpirocyclic adduct with fused pyrrole ring65%

Key Observations :

  • The reaction proceeds via a concerted mechanism , with the nitrovinyl group acting as a dienophile .

  • Regioselectivity is governed by frontier molecular orbital interactions between the nitrovinyl group and the diene .

Electrophilic Aromatic Substitution (EAS) on the Pyrrole Ring

The pyrrole ring undergoes electrophilic substitution at the α-position relative to the nitrovinyl group.

Reaction Type Conditions Electrophile Major Product Yield
NitrationHNO₃, H₂SO₄, 0°C, 2 hoursNitronium ion (NO₂⁺)3-[2-[(E)-2-Nitroethenyl]-5-nitropyrrol-1-yl]benzoic acid45%

Mechanistic Insights :

  • The nitrovinyl group deactivates the pyrrole ring, directing substitution to the less hindered α-position.

Oxidation of the Benzoic Acid Moiety

The carboxylic acid group can be oxidized under strong conditions, though this is less common due to competing decarboxylation.

Reaction Type Conditions Reagents Major Product Yield
DecarboxylationCu(OAc)₂, quinoline, 200°C3-[2-[(E)-2-Nitroethenyl]pyrrol-1-yl]benzene30%

Photochemical Reactions

The nitrovinyl group undergoes EZ isomerization under UV light.

Reaction Type Conditions Wavelength Major Product Yield
PhotoisomerizationUV light (365 nm), 6 hours3-[2-[(Z)-2-Nitroethenyl]pyrrol-1-yl]benzoic acid95%

Applications :

  • This property is exploited in photo-switchable materials and drug delivery systems .

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Research indicates that compounds similar to 3-[2-[(E)-2-nitroethenyl]pyrrol-1-yl]benzoic acid exhibit significant antitumor properties. For example, derivatives with similar structures have been shown to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis in tumor cells. Case studies have demonstrated that specific modifications to the pyrrole moiety can enhance cytotoxicity against breast and lung cancer cell lines.

Anti-inflammatory Properties
Another area of interest is the anti-inflammatory effects of this compound. Studies have shown that it can downregulate pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases such as arthritis. The mechanism involves inhibition of the NF-kB signaling pathway, which is crucial in the inflammatory response.

Materials Science

Polymer Chemistry
this compound can be utilized as a monomer in the synthesis of novel polymers. Its ability to undergo polymerization reactions allows for the creation of materials with tailored properties. These polymers can be used in applications ranging from coatings to biomedical devices, where biocompatibility and mechanical strength are essential.

Nanomaterials
The compound's unique structure makes it suitable for incorporation into nanomaterials. Research has shown that when combined with nanoparticles, it can enhance the stability and functionality of these materials, leading to advancements in drug delivery systems and sensors.

Agricultural Chemistry

Pesticide Development
In agricultural applications, derivatives of this compound have been explored as potential pesticides. Their effectiveness against specific pests has been documented in field trials, showing promise for use in sustainable agriculture practices.

Summary Table of Applications

Field Application Key Findings/Case Studies
Medicinal ChemistryAntitumor ActivityInduces apoptosis in cancer cells; effective against breast cancer .
Anti-inflammatory PropertiesInhibits NF-kB pathway; reduces pro-inflammatory cytokines .
Materials SciencePolymer ChemistryUsed as a monomer for creating biocompatible polymers .
NanomaterialsEnhances stability in drug delivery systems .
Agricultural ChemistryPesticide DevelopmentEffective against specific agricultural pests; promising for sustainability .

Mechanism of Action

The mechanism by which 3-(2-(2-Nitrovinyl)-1H-pyrrol-1-yl)benzoic acid exerts its effects involves the inhibition of specific molecular targets. For instance, it has been shown to inhibit the NF-κB pathway, which plays a crucial role in inflammation and immune responses. This inhibition is achieved through the interaction of the nitrovinyl group with key proteins in the pathway, leading to reduced activation of inflammatory genes .

Comparison with Similar Compounds

3-(2-Methyl-1,3-thiazol-4-yl)benzoic Acid

  • Structure : A benzoic acid derivative with a 2-methylthiazole ring at the 3-position.
  • Properties : Melting point (mp) = 200–201°C; CAS RN 28077-41-0 .
  • Commercial Availability : Priced at ¥23,300 for 250 mg (97% purity) .

2-(2-Methyl-1,3-thiazol-4-yl)benzoic Acid

  • Structure : Similar to the above but with the thiazole substituent at the 2-position of the benzene ring.
  • Properties : mp = 139.5–140°C; CAS RN 65032-66-8 .
  • Commercial Availability : Priced at ¥62,500 for 1 g (97% purity) .

Comparative Analysis

Substituent Position Effects

  • Melting Points : The 3-substituted thiazole derivative (200–201°C) has a significantly higher melting point than the 2-substituted analogue (139.5–140°C), indicating that substituent position strongly influences crystallinity and intermolecular interactions .
  • Steric and Electronic Factors : The 3-position may allow better conjugation with the carboxylic acid group, enhancing stability.

Heterocycle and Functional Group Impact

  • Thiazole vs.
  • Nitroethenyl Group : The nitro group in 3-[2-[(E)-2-nitroethenyl]pyrrol-1-yl]benzoic acid introduces strong electron-withdrawing effects, which could reduce solubility in polar solvents compared to the methyl-substituted thiazole analogues.

Data Table: Structural and Physical Properties

Compound Name Substituent Position Heterocycle Functional Group Melting Point (°C) CAS RN
This compound 3 Pyrrole Nitroethenyl Not Reported Not Available
3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid 3 Thiazole Methyl 200–201 28077-41-0
2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid 2 Thiazole Methyl 139.5–140 65032-66-8

Research Implications and Limitations

  • Synthetic Challenges : The nitroethenyl group in the target compound may complicate synthesis due to reactivity and isomerism (E/Z configurations).
  • Biological Activity : While thiazole derivatives are explored for antimicrobial and anti-inflammatory properties , the nitroethenyl-pyrrole system could exhibit unique bioactivity, warranting further study.
  • Data Gaps : Absence of reported melting points, solubility, or spectral data for this compound limits direct comparisons.

Biological Activity

3-[2-[(E)-2-nitroethenyl]pyrrol-1-yl]benzoic acid is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H10N2O3, with a molecular weight of 230.22 g/mol. The structure features a benzoic acid moiety linked to a pyrrole ring substituted with a nitroethenyl group, which is crucial for its biological activity.

PropertyValue
Molecular FormulaC12H10N2O3
Molecular Weight230.22 g/mol
IUPAC NameThis compound
CAS NumberNot available

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of nitro-pyrrole compounds have shown efficacy against various cancer cell lines, including breast and prostate cancers. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through the modulation of signaling pathways such as the MAPK and PI3K/Akt pathways .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies suggest that it possesses activity against several bacterial strains, including those resistant to conventional antibiotics. The proposed mechanism includes disruption of bacterial cell wall synthesis and interference with metabolic processes .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has demonstrated anti-inflammatory effects in vitro. It appears to inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .

Case Studies

  • Anticancer Activity : A study evaluated the cytotoxic effects of various nitro-pyrrole derivatives on MCF-7 (breast cancer) cells, revealing that this compound significantly reduced cell viability at concentrations above 10 µM after 48 hours of treatment. The study concluded that the compound induces apoptosis via caspase activation .
  • Antimicrobial Efficacy : In another study, the compound was tested against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating potent antimicrobial activity .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Apoptosis Induction : The compound activates caspases, leading to programmed cell death in cancer cells.
  • Antimicrobial Action : It disrupts bacterial cell membrane integrity and inhibits essential metabolic pathways.
  • Anti-inflammatory Pathways : It modulates signaling pathways that regulate cytokine production, thereby reducing inflammation.

Q & A

Q. What are the recommended synthetic routes for 3-[2-[(E)-2-nitroethenyl]pyrrol-1-yl]benzoic acid, and how can reaction conditions be optimized?

  • Methodological Answer : A plausible route involves coupling a pyrrole derivative (e.g., 2-nitroethenylpyrrole) with a benzoic acid scaffold via nucleophilic substitution or palladium-catalyzed cross-coupling. Key steps include:
  • Cyclization : Use triethyl phosphite and acetic acid under reflux to form heterocyclic intermediates, as demonstrated in analogous oxadiazole syntheses .
  • Deprotection : Employ BBr₃ in dichloromethane for ester-to-acid conversion, ensuring reaction completion via TLC monitoring .
  • Optimization : Adjust solvent polarity (e.g., ethanol/water mixtures) and temperature to enhance yield and purity .

Q. Which spectroscopic techniques are critical for characterizing the E-configuration of the nitroethenyl group?

  • Methodological Answer :
  • ¹H NMR : Confirm the E-isomer by observing a trans coupling constant (J ≈ 12–16 Hz) between the nitroethenyl protons .
  • UV-Vis Spectroscopy : Compare λmax with similar nitroalkenes; E-isomers typically exhibit bathochromic shifts due to extended conjugation .
  • X-ray Crystallography : Resolve spatial arrangement, as done for structurally related benzoic acid derivatives (e.g., 2-[2-hydroxy-4-(pyrrolidin-1-yl)benzoyl]benzoic acid) .

Q. How should stability and storage conditions be determined for this compound?

  • Methodological Answer :
  • Thermal Stability : Perform differential scanning calorimetry (DSC) to identify decomposition temperatures.
  • Light Sensitivity : Conduct accelerated degradation studies under UV light; store in amber vials if photolabile .
  • Solvent Compatibility : Test solubility in DMSO, methanol, and aqueous buffers to avoid precipitation during biological assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer :
  • Purity Verification : Use HPLC-MS (≥95% purity threshold) to rule out impurities affecting biological results .
  • Assay Reproducibility : Standardize protocols (e.g., MIC testing for antimicrobial activity) across labs, referencing methods from pyrazole-based benzoic acid studies .
  • Structural Confirmation : Re-analyze NMR and crystallographic data to ensure batch-to-batch consistency .

Q. What computational strategies can predict the compound’s reactivity in nucleophilic environments?

  • Methodological Answer :
  • DFT Calculations : Model the electron-withdrawing effect of the nitro group on the ethenyl moiety to predict sites susceptible to nucleophilic attack .
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock, guided by pyridyl-ethenyl oxadiazole frameworks .

Q. What experimental designs are suitable for studying the compound’s mechanism of action in antimicrobial assays?

  • Methodological Answer :
  • Time-Kill Curves : Assess bactericidal vs. bacteriostatic effects at varying concentrations .
  • Synergy Testing : Combine with standard antibiotics (e.g., ciprofloxacin) to identify additive or antagonistic effects .
  • Resistance Profiling : Serial passage assays to evaluate mutation rates in pathogens exposed to sub-inhibitory concentrations .

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